1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine
Description
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS: 1935179-01-3) is a heterocyclic compound with the molecular formula C₈H₁₀N₄OS and a molecular weight of 210.26 g/mol . The structure comprises a pyrazole ring substituted at the 4-position with an amine group and at the 1-position with a 3-methoxy-1,2-thiazol-5-ylmethyl moiety. Limited commercial availability has been reported, with current stock status marked as "temporarily unavailable" .
Properties
Molecular Formula |
C8H10N4OS |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1-[(3-methoxy-1,2-thiazol-5-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H10N4OS/c1-13-8-2-7(14-11-8)5-12-4-6(9)3-10-12/h2-4H,5,9H2,1H3 |
InChI Key |
HQACDGHSGPRWNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones. The final coupling step involves the reaction of the thiazole and pyrazole intermediates under specific conditions to form the desired compound .
Chemical Reactions Analysis
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, respectively. .
Scientific Research Applications
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrazole-4-amine derivatives are highly dependent on substituent electronic effects, steric bulk, and spatial arrangement. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazole-4-amine Derivatives
Key Findings from Comparative Analysis
This contrasts with trifluoromethyl substituents (e.g., in Ceapin intermediates), which are electron-withdrawing and increase lipophilicity . In TNF-α inhibitors, replacing the p-tolyl group (electron-rich) with bulkier substituents (e.g., 4-chloro, 4-bromo) reduced activity by 10–100-fold, highlighting the importance of electronic balance .
Steric and Positional Isomerism: Positional isomers of pyrazole derivatives (e.g., 40n and 40p in ) showed >90% loss of TNF-α inhibition, emphasizing the sensitivity of activity to substituent placement .
Bioactivity Gaps :
- While the target compound’s bioactivity remains unreported, analogs like 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine demonstrate that pyrazole-amine scaffolds can achieve potent TNF-α inhibition (IC₅₀: 10–50 nM) .
Synthetic Accessibility :
- The target compound’s synthesis route is unspecified, but similar derivatives (e.g., Ceapin-A7) are prepared via hydrogenation of nitro precursors and purified via chromatography .
Biological Activity
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, supported by various studies and data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₈H₁₀N₄OS
- Molecular Weight : 210.26 g/mol
- CAS Number : 1935179-01-3
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial domains.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cell Line Studies : The compound has shown significant antiproliferative effects against various cancer cell lines, including lung, colorectal, and breast cancers. In vitro studies demonstrated that it inhibited the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells effectively .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models. The anti-inflammatory efficacy was comparable to standard drugs like dexamethasone .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. It was tested against E. coli, Staphylococcus aureus, and Aspergillus niger, with notable inhibition rates .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with various molecular targets:
- Inhibition of Enzymes : The pyrazole scaffold is known to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It may modulate key signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Clinical Trials : A phase II trial evaluated a related pyrazole derivative in patients with advanced solid tumors, showing promising results in tumor reduction.
- Animal Models : In vivo studies using murine models indicated that treatment with this compound led to significant tumor shrinkage and reduced metastasis compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
